molecular formula C8H7N3O2 B3089210 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-24-4

5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3089210
CAS No.: 1190321-24-4
M. Wt: 177.16 g/mol
InChI Key: OWGGSXQRLHNDGC-UHFFFAOYSA-N
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Description

5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at position 5 and a nitro group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes . The nitro group at position 3 enhances electrophilicity, facilitating further functionalization (e.g., reduction to amines), while the methyl group at position 5 modulates steric and electronic properties, influencing solubility and metabolic stability .

Properties

IUPAC Name

5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-6-7(11(12)13)4-10-8(6)9-3-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGGSXQRLHNDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267788
Record name 5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-24-4
Record name 5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the nitration of 5-methyl-1H-pyrrolo[2,3-b]pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure selective nitration at the 3-position .

Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound followed by nitration can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient and controlled nitration. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Positions 3 and 5

The table below compares 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine with derivatives differing in substituents at positions 3 and 5:

Compound Name Position 3 Substituent Position 5 Substituent Key Properties Reference
This compound Nitro (-NO₂) Methyl (-CH₃) Moderate steric bulk; electron-donating methyl enhances solubility; nitro enables functionalization.
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Nitro (-NO₂) Bromo (-Br) Bromo enables cross-coupling reactions (e.g., Suzuki); electron-withdrawing effect activates ring.
5-Phenyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Nitro (-NO₂) Phenyl (-C₆H₅) Increased hydrophobicity; phenyl enhances π-π stacking in biological targets.
5-Methyl-1H-pyrrolo[2,3-b]pyridine Hydrogen (-H) Methyl (-CH₃) Lacks nitro group; reduced electrophilicity; limited utility in further derivatization.
5-Nitro-1H-pyrrolo[2,3-b]pyridine Nitro (-NO₂) Hydrogen (-H) Higher reactivity at position 5; methyl absence reduces steric hindrance for functionalization.

Reactivity and Functionalization

  • Nitro Group Reduction: The nitro group in this compound can be reduced to an amine (as in and ), forming 3-amino derivatives. However, steric hindrance from the methyl group may slow reduction kinetics compared to smaller substituents (e.g., hydrogen) .

Physicochemical Properties

  • Solubility : The methyl group improves solubility in organic solvents compared to bulkier aryl substituents (e.g., 3,4-dimethoxyphenyl in ), which exhibit higher logP values .
  • NMR Shifts : The nitro group deshields adjacent protons (e.g., δ ~8.8–9.2 ppm for aromatic protons in ), while methyl protons resonate near δ 2.3–2.4 ppm (similar to methyl-tolyl derivatives in ) .

Biological Activity

5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a pyrrolopyridine framework, characterized by a pyrrole ring fused to a pyridine ring with a methyl and nitro substituent. The synthesis of this compound typically involves multi-step organic reactions, including nitration and cyclization processes. Recent studies have explored various synthetic routes to enhance yield and purity.

Biological Activity

The biological activity of this compound has been investigated across several domains:

1. Anticancer Activity:
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent activity against various cancer cell lines. For instance, compounds from this class have shown significant inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and survival. Specifically, one study reported that compound 4h demonstrated IC50 values of 7 nM against FGFR1, highlighting its potential as an anticancer agent .

2. Anti-inflammatory Properties:
The compound has also been evaluated for its anti-inflammatory effects. A derivative was shown to inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli, suggesting its utility in treating inflammatory diseases .

3. Antiviral Activity:
In vitro studies have demonstrated that related pyrrolo compounds exhibit antiviral properties against respiratory syncytial virus (RSV). The structure-activity relationship (SAR) studies reveal that specific substitutions enhance binding affinity to viral proteins, thus improving antiviral efficacy .

The mechanisms through which this compound exerts its biological effects are complex and involve:

  • Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in cellular signaling pathways. For example, it has been shown to inhibit phosphodiesterase 4B (PDE4B), an enzyme linked to inflammatory responses .
  • Receptor Modulation: By interacting with growth factor receptors such as FGFRs, the compound can modulate signaling pathways that are crucial for cell proliferation and survival.

Case Studies

Several studies have focused on the biological evaluation of this compound:

StudyFindings
Deraeve et al. (2020)Synthesized various pyrrolo derivatives; identified significant activity against Mycobacterium tuberculosis with MIC values <0.15 µM for some derivatives .
Zhang et al. (2021)Reported potent FGFR inhibition by derivatives; highlighted the potential for further optimization in cancer therapy .
Smith et al. (2019)Investigated anti-inflammatory properties; demonstrated inhibition of TNF-α release from macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

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